molecular formula C6H6FNOS B11723144 1-(5-Fluoro-2-thienyl)ethanone oxime

1-(5-Fluoro-2-thienyl)ethanone oxime

Cat. No.: B11723144
M. Wt: 159.18 g/mol
InChI Key: RSTSNZBTXCHQFH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-thienyl)ethanone oxime is an organic compound with the molecular formula C6H6FNOS and a molecular weight of 159.181 g/mol . This compound features a thienyl ring substituted with a fluorine atom and an ethanone oxime group. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-thienyl)ethanone oxime typically involves the reaction of 1-(5-Fluoro-2-thienyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-thienyl)ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-thienyl)ethanone oxime is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-thienyl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the thienyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-2-thienyl)ethanone oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the oxime group allows for versatile chemical transformations .

Properties

IUPAC Name

N-[1-(5-fluorothiophen-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSNZBTXCHQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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